molecular formula C10H7ClO B3292790 2-Chloro-1H-indene-3-carbaldehyde CAS No. 88099-28-9

2-Chloro-1H-indene-3-carbaldehyde

Cat. No.: B3292790
CAS No.: 88099-28-9
M. Wt: 178.61 g/mol
InChI Key: GCYDWEAUOHTNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-indene-3-carbaldehyde is a chemical compound that belongs to the indene family It is characterized by the presence of a chloro group at the second position and an aldehyde group at the third position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1H-indene-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 1H-indene-3-carbaldehyde. This reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1H-indene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1H-indene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1H-indene-3-carbaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to form a wide range of derivatives with potential biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-3-carbaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.

    2-Bromo-1H-indene-3-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.

Uniqueness

2-Chloro-1H-indene-3-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group on the indene ring. This combination of functional groups provides a versatile platform for chemical modifications, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-3H-indene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-10-5-7-3-1-2-4-8(7)9(10)6-12/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYDWEAUOHTNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=C1Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70830533
Record name 2-Chloro-1H-indene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88099-28-9
Record name 2-Chloro-1H-indene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70830533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1H-indene-3-carbaldehyde
Reactant of Route 2
2-Chloro-1H-indene-3-carbaldehyde
Reactant of Route 3
2-Chloro-1H-indene-3-carbaldehyde
Reactant of Route 4
2-Chloro-1H-indene-3-carbaldehyde
Reactant of Route 5
2-Chloro-1H-indene-3-carbaldehyde
Reactant of Route 6
2-Chloro-1H-indene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.